molecular formula C14H18BrNO4S B2618689 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide CAS No. 1902895-08-2

2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Cat. No.: B2618689
CAS No.: 1902895-08-2
M. Wt: 376.27
InChI Key: PEMIDTPPRAWBBY-UHFFFAOYSA-N
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Description

2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a synthetic organic compound designed for research applications, integrating a brominated benzene sulfonamide moiety with a saturated octahydro-1,4-benzodioxin scaffold. This structure combines two pharmacologically significant groups: the sulfonamide, known for its diverse biological activities, and the benzodioxane ring system, which is frequently explored in medicinal chemistry . Sulfonamides, or sulfa drugs, represent a class of synthetic antibiotics that function by inhibiting bacterial dihydropteroate synthetase, an enzyme essential for folate synthesis . Compounds featuring the 1,4-benzodioxin ring have been reported to exhibit a range of biological properties, including antimicrobial and anti-inflammatory activities . Research on analogous N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives has demonstrated significant inhibitory potential against various Gram-positive and Gram-negative bacterial strains, with some compounds showing activity comparable to standard antibiotics like Ciprofloxacin . Furthermore, certain derivatives have displayed promising inhibition of the lipoxygenase enzyme, suggesting potential for use in investigations of inflammatory pathways . The presence of the bromo substituent on the benzene ring may offer a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships or create molecular probes. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMIDTPPRAWBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields the desired sulfonamide compound. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Saturation Effects : The octahydro configuration in the target compound likely enhances metabolic stability compared to dihydro analogs, which are more prone to oxidation .
  • Halogen Position : Bromine at the benzene ring (target) versus bromoethyl side chains (5a) may alter electronic properties and steric interactions with biological targets .
Antibacterial Activity
  • Compound 5a : Exhibited IC50 values of 9.22±0.70 μg/mL against E. coli and 9.66±0.33 μg/mL against S. typhi, comparable to ciprofloxacin (8.01±0.12 μg/mL) .
  • Parent Sulfonamide 3: Inactive against S. typhi and P. aeruginosa but weakly active against E. coli .
  • Target Compound : Predicted to show enhanced activity due to bromine’s electronegativity and the octahydro group’s stability, though empirical data are lacking.
Enzyme Inhibition
  • Compound 5c (3-phenylpropyl derivative) : Showed moderate lipoxygenase inhibition, while most analogs were inactive .
Anti-Diabetic Potential
  • Dihydro-1,4-benzodioxin sulfonamides (7a-l) : Demonstrated α-glucosidase inhibition, with substituents like 3,5-dimethylphenyl enhancing activity .
  • Target Compound : The octahydro system may improve bioavailability, but bromine’s steric bulk could hinder binding to diabetic targets.

Physicochemical Properties

  • Lipophilicity : The octahydro group increases hydrophobicity (logP ~3.5 estimated) compared to dihydro analogs (logP ~2.8–3.0) .
  • Solubility : Bromine’s presence may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the octahydro-1,4-benzodioxin moiety may contribute to its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that sulfonamides can exhibit significant anti-inflammatory effects. For instance, a study on related sulfonamide derivatives showed that certain compounds inhibited carrageenan-induced edema in rat models with efficacy rates up to 94.69% at specific time intervals .

Table 1: Anti-inflammatory Efficacy of Related Compounds

CompoundEfficacy (%)Time (h)
Compound 4a94.691
Compound 4c89.662
Compound 4b87.833

2. Antimicrobial Activity

The antimicrobial potential of sulfonamides is well-documented. In vitro studies have demonstrated that derivatives of benzenesulfonamide exhibit varying degrees of activity against common pathogens.

Table 2: Antimicrobial Efficacy (MIC in mg/mL)

CompoundTarget OrganismMIC
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aP. aeruginosa6.67
Compound 4eC. albicans6.63

These findings suggest that modifications in the chemical structure can enhance antimicrobial properties against specific bacteria and fungi.

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Some studies indicate that certain sulfonamide derivatives possess comparable antioxidant activities to well-known antioxidants like Vitamin C .

Table 3: Antioxidant Activity Comparison

CompoundIC50 (mg/mL)Comparison
Compound 4e0.3287Comparable to Vitamin C (0.2090)

Case Studies

A notable case study involved the synthesis and evaluation of several new benzenesulfonamide derivatives, including those similar to the target compound. The study highlighted their potential as anti-inflammatory agents and their effectiveness against various microbial strains .

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